Diethoxymethylsilane

Catalog No.
S800751
CAS No.
2031-62-1
M.F
C5H13O2Si
M. Wt
133.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethoxymethylsilane

CAS Number

2031-62-1

Product Name

Diethoxymethylsilane

Molecular Formula

C5H13O2Si

Molecular Weight

133.24 g/mol

InChI

InChI=1S/C5H13O2Si/c1-4-6-8(3)7-5-2/h4-5H2,1-3H3

InChI Key

GAURFLBIDLSLQU-UHFFFAOYSA-N

SMILES

CCO[Si](C)OCC

Synonyms

DIETHOXYMETHYLSILANE;METHYLDIETHOXYSILANE;diethoxymethyl-silan;Silane, diethoxymethyl-;Diethoxymethylsilane [Hydrosilylating Reagent];Diethoxymethylsilane. Methylhydrogendiethoxysilane.;Methyldiethoxysilane,97%;DiethoxyMethylsilane [Hydrosilylating R

Canonical SMILES

CCO[Si](C)OCC

The exact mass of the compound Methyldiethoxysilane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139844. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diethoxymethylsilane (DEMS) is a versatile, bifunctional organosilane featuring a reactive silicon-hydride (Si-H) bond and two hydrolyzable ethoxy groups, alongside a non-hydrolyzable methyl group. In industrial and laboratory settings, it is primarily procured as a mild, chemoselective reducing agent, a hydrosilylation precursor, and a building block for flexible sol-gel networks and silicone polymers. Unlike fully alkoxylated silanes or chlorosilanes, DEMS offers a balanced reactivity profile: its Si-H bond is sufficiently hydridic for transition-metal-catalyzed reductions and hydroaminations, while its ethoxy groups undergo controlled hydrolysis to form siloxane linkages without releasing highly corrosive byproducts. This combination of tunable reactivity, structural flexibility, and favorable handling characteristics makes it a critical material for pharmaceutical synthesis, advanced coatings, and biomaterial encapsulation workflows[1].

Substituting DEMS with closely related silanes often leads to critical failures in safety, processability, or product performance. Replacing DEMS with triethoxysilane (TES) introduces severe occupational hazards, as TES is known to cause irreversible corneal damage and vision loss, whereas DEMS acts as a much safer surrogate with greater thermal stability. If dimethoxymethylsilane (DMMS) or tetramethoxysilane (TMOS) are used, the hydrolysis process releases toxic methanol instead of ethanol, complicating regulatory compliance and rendering the process incompatible with sensitive biological or pharmaceutical applications. Furthermore, substituting DEMS with trialkylsilanes (such as triethylsilane) frequently results in complete reaction failure during metal-catalyzed reductions due to insufficient hydridic character. Conversely, using fully crosslinking silanes (like tetraethoxysilane) instead of DEMS yields rigidly brittle sol-gel networks, destroying the structural flexibility provided by DEMS’s non-hydrolyzable methyl group [1].

Chemoselective Nitro Reduction Efficacy vs. Arylsilanes

In amine-bis(phenolate) iron(III)-catalyzed reductions of nitro compounds, the choice of silane dictates both conversion and chemoselectivity. Diethoxymethylsilane acts as a highly effective and thermally stable surrogate for triethoxysilane, achieving a 90% yield of the target amine with minimal over-reduction. In stark contrast, attempting to substitute DEMS with phenylsilane (PhSiH3) or diphenylsilane (Ph2SiH2) significantly reduces both overall conversion and chemoselectivity, making them unviable for high-yield synthetic procurement[1].

Evidence DimensionYield of target amine in iron-catalyzed nitro reduction
Target Compound Data90% yield (using 5 mol% catalyst)
Comparator Or BaselinePhenylsilane / Diphenylsilane (Significant drop in conversion and chemoselectivity)
Quantified DifferenceDEMS provides near-quantitative selective yield, whereas arylsilanes fail to maintain conversion and selectivity.
Conditions4-nitroacetophenone reduction, iron(III) catalyst, 80 °C

Buyers scaling up pharmaceutical intermediates must prioritize DEMS over arylsilanes to ensure high chemoselectivity and avoid costly purification of over-reduced byproducts.

Hydrosilylation Yield in Cobalt-Catalyzed Alkene Reduction vs. Alternative Silanes

For the selective reduction of terminal alkenes and dienes using cobalt catalysts, DEMS demonstrates exceptional reactivity compared to other substituted silanes. Under optimized conditions, DEMS delivers a quantitative (~100%) yield of the desired reduction product. In comparison, triphenylsilane yields only 64%, and diethylsilane (Et2SiH2) is completely unreactive. This confirms DEMS as a superior stoichiometric reagent for highly selective reductions where other common silanes fail [1].

Evidence DimensionYield of reduction product (alkene hydrosilylation)
Target Compound DataQuantitative yield (~100%)
Comparator Or BaselineTriphenylsilane (64% yield) and Diethylsilane (0% yield / unreactive)
Quantified DifferenceDEMS outperforms triphenylsilane by >35% and diethylsilane by 100% in product yield.
ConditionsCobalt-catalyzed reduction of terminal bonds in 1,3-dienes/alkenes

Procurement of DEMS ensures maximum throughput and quantitative conversion in transition-metal-catalyzed reductions, preventing the material waste associated with less reactive silanes.

Hydroamination Reactivity vs. Trialkylsilanes and Polymeric Silanes

In the copper-catalyzed asymmetric hydroamination of olefins, the hydride source is a critical procurement variable. DEMS exhibits a clear first-order kinetic dependence, driving the reaction to completion efficiently. Conversely, polymeric siloxanes like polymethylhydrosiloxane (PMHS) result in significantly lower reaction rates, and trialkylsilanes such as triethylsilane are completely ineffective as hydride sources, yielding no product. While dimethoxymethylsilane (DMMS) is faster, DEMS is strictly preferred to avoid the toxic methanol byproducts associated with DMMS hydrolysis [1].

Evidence DimensionHydride source efficacy and reaction kinetics in Cu-catalyzed hydroamination
Target Compound DataHigh reaction rate (first-order kinetic dependence) with complete conversion
Comparator Or BaselineTriethylsilane (ineffective / 0% conversion) and PMHS (lower reaction rates)
Quantified DifferenceDEMS enables complete hydroamination, whereas triethylsilane fails entirely and PMHS slows process throughput.
ConditionsCu(OAc)2/DTBM-SEGPHOS catalyzed hydroamination of styrene

Process chemists must select DEMS over cheaper trialkylsilanes or PMHS to guarantee viable reaction kinetics and successful hydroamination without compromising safety.

Sol-Gel Network Flexibility and Hydrolysis Control vs. Tetraalkoxysilanes

In materials science and biomaterial encapsulation, the structural properties of the siloxane network are dictated by the precursor. DEMS contains one non-hydrolyzable Si-C (methyl) bond, which reduces the overall hydrolysis rate compared to fully alkoxylated precursors like tetraethoxysilane (TEOS) or tetramethoxysilane (TMOS). This structural feature prevents the formation of overly dense, brittle silica networks, instead yielding flexible hybrid matrices. Furthermore, DEMS releases biocompatible ethanol during hydrolysis, avoiding the toxic methanol release that disqualifies TMOS from sensitive applications [1].

Evidence DimensionMatrix flexibility and byproduct toxicity
Target Compound DataSlower hydrolysis rate, flexible network formation, ethanol byproduct
Comparator Or BaselineTMOS / TEOS (Rapid hydrolysis, rigid/brittle networks, methanol byproduct for TMOS)
Quantified DifferenceDEMS provides essential structural flexibility and eliminates methanol toxicity compared to fully alkoxylated baselines.
ConditionsSol-gel matrix formation for biomaterial encapsulation

Manufacturers of advanced hybrid coatings and biosensors must procure DEMS to ensure mechanical flexibility and biocompatibility, which are impossible to achieve with standard TEOS or TMOS.

Pharmaceutical Intermediate Synthesis (Chemoselective Reductions)

DEMS is the optimal choice for iron- or cobalt-catalyzed reductions of nitro compounds and terminal alkenes. Its thermal stability and high chemoselectivity prevent over-reduction, making it superior to arylsilanes and significantly safer than triethoxysilane [1].

Asymmetric Hydroamination Workflows

In copper-catalyzed hydroaminations, DEMS serves as a highly effective, kinetically favorable hydride source where trialkylsilanes fail completely and polymeric silanes (PMHS) suffer from sluggish rates [2].

Flexible Sol-Gel Coatings and Biomaterial Encapsulation

Because DEMS possesses a non-hydrolyzable methyl group, it is the preferred precursor for creating flexible, crack-resistant siloxane networks. Its ethanol-releasing hydrolysis profile makes it safe for encapsulating living cells or sensitive biologicals, unlike methanol-releasing TMOS or DMMS [3].

Silicone Polymer Modification and Crosslinking

DEMS is an ideal building block for modifying silicone polymers, where precise control over the crosslinking density is required. The dual ethoxy groups allow for linear chain extension or controlled branching without the rapid, uncontrollable gelation seen with trialkoxysilanes[3].

GHS Hazard Statements

Aggregated GHS information provided by 134 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 134 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 127 of 134 companies with hazard statement code(s):;
H225 (99.21%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (96.85%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (96.85%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.06%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2031-62-1

Wikipedia

Diethoxymethylsilane

General Manufacturing Information

Computer and electronic product manufacturing
Silane, diethoxymethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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